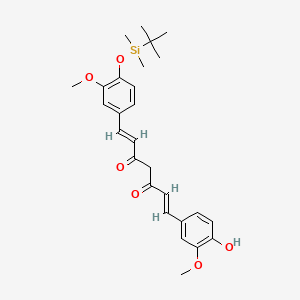

O-tert-Butyl-dimethylsilyl Curcumin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

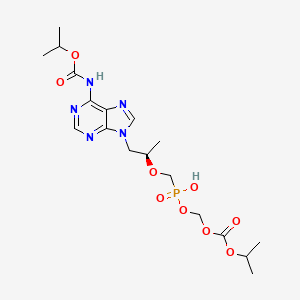

O-tert-Butyl-dimethylsilyl Curcumin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O6Si and its molecular weight is 482.648. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYTYUNXLXTGY-QHKWOANTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747250 |

Source

|

| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911292-36-9 |

Source

|

| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural characteristics of curcumin revealed by spectroscopic analysis?

A1: Curcumin ((1E,4Z,6E)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one) exists in its enol tautomeric form, characterized by an intramolecular O-H...O hydrogen bond []. This structural feature is confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR [, , ]. These analyses provide detailed information about the compound's functional groups, proton and carbon environments, and overall structure.

Q2: How does the structure of curcumin relate to its antioxidant activity?

A2: Curcumin's antioxidant activity is attributed to its phenolic hydroxyl groups and the conjugated double bond system in its structure. These features enable it to scavenge free radicals effectively []. Theoretical studies using molecular orbital calculations have provided further insights into the spatial characteristics and electronic properties of curcumin, supporting its potent antioxidant capabilities [].

Q3: What is the impact of halogenation on the properties of curcumin, specifically in the case of (1E,4Z,6E)-5-chloro-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (5-chlorocurcumin)?

A3: Introducing a chlorine atom to the curcumin structure, forming 5-chlorocurcumin, significantly impacts its properties. Studies reveal that 5-chlorocurcumin demonstrates enhanced antioxidant activity compared to curcumin itself []. Additionally, 5-chlorocurcumin exhibits notable corrosion inhibition properties for mild steel in acidic environments, acting as a mixed-type inhibitor []. This modification highlights how structural changes can influence the compound's behavior and potential applications.

Q4: How do curcumin derivatives interact with cancer cells, particularly in the context of breast cancer?

A4: Research on JM-17, a synthetic curcumin derivative, reveals its interaction with androgen receptors (AR) in breast cancer cells []. JM-17 treatment has been shown to reduce AR expression and downregulate cyclin-dependent kinase 4 (CDK4) in MDA-MB-231 cells, leading to G0/G1 cell cycle arrest []. This interaction suggests the potential of curcumin derivatives in targeting specific pathways involved in cancer cell proliferation.

Q5: Are there natural variations of curcumin found in plants, and how do their structures differ?

A5: Yes, natural variations of curcuminoids exist. For instance, curcumaromins A-C, isolated from Curcuma aromatica, represent unique menthane monoterpene-coupled curcuminoids []. These compounds differ from curcumin in their sidechain structures, showcasing the diversity of natural product chemistry and its potential for discovering novel bioactive molecules.

Q6: What analytical techniques are commonly employed to study and characterize curcumin and its derivatives?

A6: Various analytical techniques are crucial for understanding curcumin and its derivatives. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are fundamental for structural elucidation [, , ]. Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, are employed to investigate corrosion inhibition properties []. Additionally, molecular modeling studies provide complementary insights into electronic structures and potential interactions with target molecules [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)